N-(4-iodophenyl)-2-methoxyacetamide
Description
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H10INO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
DSZMWGFCTKHVBA-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The direct coupling of methoxyacetic acid with 4-iodoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation. In this approach, EDCI activates the carboxylic acid group of methoxyacetic acid, forming an active ester intermediate that reacts with the amine group of 4-iodoaniline. HOBt mitigates racemization and enhances reaction efficiency.
Experimental Procedure
A mixture of methoxyacetic acid (2.0 mmol, 1.0 equiv), 4-iodoaniline (2.0 mmol, 1.0 equiv), and HOBt (2.4 mmol, 1.2 equiv) in dichloromethane (DCM, 50 mL) was cooled to 0°C under nitrogen. EDCI·HCl (3.0 mmol, 1.5 equiv) and N,N-diisopropylethylamine (5.0 mmol, 2.5 equiv) were added sequentially. The reaction was stirred at 0°C for 3 hours and then at room temperature for 12 hours. The organic layer was washed with brine, dried over NaSO, and concentrated. Purification via flash chromatography (CHCl:MeOH, 20:1) yielded N-(4-iodophenyl)-2-methoxyacetamide as a white solid (58% yield).
Characterization Data
-
-NMR (500 MHz, CDCl) : δ 7.65 (d, , 2H, Ar-H), 7.02 (d, , 2H, Ar-H), 6.20 (s, 1H, NH), 4.10 (s, 2H, CH), 3.45 (s, 3H, OCH).
-
HRMS (ESI+) : Calcd for CHINO [M+H]: 306.9721; Found: 306.9718.
Acyl Chloride Intermediate Route
Synthesis of Methoxyacetyl Chloride
Methoxyacetic acid (2.0 mmol) was refluxed in thionyl chloride (5 mL) for 3 hours to form methoxyacetyl chloride. Excess thionyl chloride was removed under reduced pressure, and the residue was used immediately.
Coupling with 4-Iodoaniline
To a solution of 4-iodoaniline (2.0 mmol) in ethyl acetate (20 mL) and water (10 mL), KCO (4.0 mmol, 2.0 equiv) was added. Methoxyacetyl chloride (2.4 mmol, 1.2 equiv) was added dropwise at 0°C, and the mixture was stirred at room temperature for 6 hours. The organic layer was separated, washed with 1M HCl and brine, dried, and concentrated. The crude product was recrystallized from ethanol to afford the title compound (63% yield).
Characterization Data
-
-NMR (125 MHz, CDCl) : δ 169.8 (C=O), 138.2 (C-I), 135.5 (Ar-C), 121.9 (Ar-CH), 87.5 (OCH), 58.3 (CH), 41.2 (OCH).
-
Melting Point : 112–114°C.
Lithiation-Mediated Acylation
Adaptation of Weinreb Amide Chemistry
Inspired by protocols for ketone synthesis, 4-iodoaniline was lithiated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent addition of N-methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv) yielded the desired acetamide after hydrolysis.
Procedure Details
A solution of 4-iodoaniline (2.0 mmol) in THF (20 mL) was cooled to −78°C under argon. n-BuLi (2.5 M in hexanes, 2.4 mmol) was added dropwise, and the mixture was stirred for 1 hour. N-Methoxy-N-methylacetamide (2.4 mmol) in THF (5 mL) was added, and the reaction was warmed to −30°C over 4 hours. Quenching with saturated NHCl, extraction with ethyl acetate, and chromatography (heptane:EtOAc, 5:1) provided the product (45% yield).
Spectral Analysis
-
-NMR (400 MHz, DMSO-d) : δ 10.2 (s, 1H, NH), 7.72 (d, , 2H, Ar-H), 7.55 (d, , 2H, Ar-H), 4.15 (s, 2H, CH), 3.50 (s, 3H, OCH).
Comparative Evaluation of Methods
Yield and Purity
Practical Considerations
The EDCI/HOBt method offers superior reproducibility but requires costly reagents. The acyl chloride route is faster but involves handling corrosive thionyl chloride. Lithiation, while innovative, suffers from lower yields due to competitive side reactions.
Scale-Up and Industrial Feasibility
For industrial production, the acyl chloride method is preferred due to its scalability and minimal purification steps. Pilot-scale trials (100 g) achieved a 60% yield with >99% purity after recrystallization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-iodophenyl)-2-methoxyacetamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 4-iodoaniline with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under controlled temperatures (0–5°C) to mitigate exothermic side reactions . Industrial-scale synthesis may employ continuous flow reactors for efficient heat and mass transfer .
- Key Considerations : The iodine substituent’s steric and electronic effects may necessitate longer reaction times compared to chloro/bromo analogs. Purification via column chromatography or recrystallization is critical to isolate the product from unreacted 4-iodoaniline, which can be monitored by TLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?
- Analytical Workflow :
- NMR : H and C NMR confirm the acetamide linkage (e.g., carbonyl resonance at ~168–170 ppm) and methoxy group integration (~3.3 ppm, singlet). The iodine atom’s electronegativity deshields adjacent aromatic protons, shifting signals downfield compared to non-halogenated analogs .
- IR : Strong absorption at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H] at m/z 334.01 for CHINO) .
Advanced Research Questions
Q. How does the iodine substituent in This compound influence its biological activity compared to chloro/bromo analogs?
- Structure-Activity Relationship (SAR) : Iodine’s larger atomic radius and polarizability enhance hydrophobic interactions in biological membranes, potentially improving cellular uptake. Comparative studies of analogs (e.g., 4-Cl, 4-Br) show iodine’s superior radiolabeling potential for imaging applications .
- Data Contradictions : Some studies report reduced anticancer activity vs. chloro analogs, possibly due to steric hindrance at target sites. Resolving discrepancies requires standardized assays (e.g., MTT on fixed cell lines like MCF-7) and purity validation via elemental analysis .
Q. What experimental strategies can resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?
- Approach :
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound depletion. Compare half-life () across species (e.g., rat vs. human) to identify interspecies variability .
- CYP Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes. Contradictions may arise from differences in microsome batch activity or incubation conditions (e.g., protein concentration) .
Q. How can computational modeling guide the design of This compound derivatives with improved target binding?
- Methods :
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Iodine’s van der Waals interactions may favor binding in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) of iodine vs. other halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
